5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a piperazine moiety, a fluorophenyl group, and a pyridinylmethyl substituent, which contribute to its biological activity. This compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties.
Source: The compound can be synthesized through various chemical methods, often involving multiple steps that include the formation of key intermediates such as piperazine and thiazole derivatives.
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide typically involves several key steps:
Industrial production may involve optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity. Techniques like recrystallization or chromatography are commonly employed for purification.
The molecular formula for 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is , with a molecular weight of 390.5 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups.
Property | Value |
---|---|
Molecular Formula | C19H23FN4O2S |
Molecular Weight | 390.5 g/mol |
IUPAC Name | 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)pentanamide |
InChI | InChI=1S/C19H23FN4O2S |
InChI Key | IEUFXJOZZWCFID-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
The compound undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide involves interactions with specific molecular targets such as enzymes or receptors. The structural components—particularly the fluorophenyl group and piperazine ring—are critical for binding to these targets. The thiazole ring may modulate the compound's biological activity, influencing its efficacy in therapeutic applications.
The compound's physical properties include:
Chemical properties include:
Additional data on melting points, boiling points, and spectral characteristics would typically be determined through experimental methods such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry.
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide has potential applications in various fields:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: